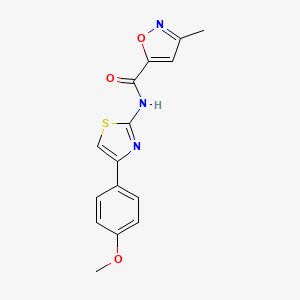

N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-9-7-13(21-18-9)14(19)17-15-16-12(8-22-15)10-3-5-11(20-2)6-4-10/h3-8H,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURRUWXZVQHRPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the isoxazole moiety. Key reagents and conditions include:

Thiazole derivatives

Isocyanates

Acid catalysts

High-temperature conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to optimize yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to more oxidized forms.

Reduction: Reduction of specific functional groups.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidizing agents (e.g., KMnO4, CrO3)

Reducing agents (e.g., LiAlH4, NaBH4)

Substituting agents (e.g., halogens, alkyl halides)

Acidic or basic conditions depending on the reaction

Major Products Formed:

Oxidation products: Carboxylic acids, ketones

Reduction products: Alcohols, amines

Substitution products: Halogenated derivatives, alkylated compounds

Scientific Research Applications

The compound has been studied for its potential antimicrobial and anticancer properties. The following sections detail its applications in these areas.

Antimicrobial Applications

Research indicates that compounds with thiazole and isoxazole moieties exhibit significant antimicrobial activity. N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings :

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.5 µg/mL against certain bacterial strains.

- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

Anticancer Applications

This compound has also been evaluated for its anticancer properties, particularly against various cancer cell lines.

Case Study :

A study assessed the compound's effects on MCF7 breast cancer cells, revealing significant antiproliferative activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 1.2 | Induction of apoptosis via caspase activation |

| A549 | 2.5 | Inhibition of cell migration |

| HeLa | 1.8 | Cell cycle arrest at G2/M phase |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route generally includes:

- Formation of the Thiazole Ring : Reaction of a substituted phenyl compound with thioketones.

- Isoxazole Formation : Cyclization with hydroxylamine derivatives.

- Final Coupling Reaction : Amide formation with carboxylic acids.

Mechanism of Action

The mechanism by which N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity determine its efficacy and potential side effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Thiazole Core Modifications :

- The 4-methoxyphenyl substituent is conserved in cardioprotective () and antimicrobial () analogs, suggesting its role in stabilizing aromatic interactions.

- Replacement of the isoxazole carboxamide with sulfonamide (Compound 7, ) or hydrazine () alters solubility and target specificity.

Electronic and Steric Effects :

- Pyridinyl substituents () introduce electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This may affect binding to charged or polar enzyme active sites.

- The 3-methylisoxazole in the target compound could enhance metabolic stability compared to bulkier phthalazine or pyrimidine groups in analogs .

Key Observations:

- The target compound likely follows a similar coupling strategy as pyridinyl-thiazole carboxamides (), utilizing carbodiimide reagents (e.g., EDCI) for amide bond formation.

- Crystallization from dimethylformamide (DMF) is a common purification step for thiazole derivatives (), though the target’s solubility profile remains uncharacterized.

Biological Activity

N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its synthesis, biological activity, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 4-(4-methoxyphenyl)thiazole with 3-methylisoxazole-5-carboxylic acid derivatives. Precise conditions such as temperature, solvent, and catalysts can significantly affect yield and purity.

Antitumor Activity

Research has shown that derivatives similar to this compound exhibit notable antitumor properties. For instance, compounds with thiazole and isoxazole moieties have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action | References |

|---|---|---|---|

| SMART-H | 0.31 | Tubulin polymerization inhibition | |

| SMART-F | 0.45 | Induction of apoptosis | |

| SMART-OH | 0.58 | Cell cycle arrest (G2/M phase) |

Antimicrobial Activity

In addition to antitumor effects, compounds containing thiazole and isoxazole structures have demonstrated antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity Against Mycobacterium

| Compound Name | MIC (µg/mL) | Target Organism | References |

|---|---|---|---|

| Compound A | 6.25 | Mycobacterium tuberculosis | |

| Compound B | 12.5 | M. bovis |

- Tubulin Binding : Compounds like this compound have been shown to bind to the colchicine site on tubulin, inhibiting polymerization and leading to mitotic arrest.

- Apoptosis Induction : These compounds can trigger apoptotic pathways in cancer cells through caspase activation and mitochondrial dysfunction.

- Antimycobacterial Mechanism : The exact mechanism against mycobacteria is still under investigation but may involve inhibition of cell wall synthesis or interference with metabolic processes critical for bacterial survival.

Study 1: Antitumor Efficacy in Xenograft Models

In a study involving human prostate cancer xenografts (PC-3), treatment with a related thiazole-isoxazole compound resulted in significant tumor growth inhibition compared to controls. The treatment group exhibited a tumor volume reduction of approximately 30%, indicating promising therapeutic potential.

Study 2: In Vitro Antimycobacterial Screening

A series of thiazole derivatives were screened for anti-tubercular activity using the XTT Reduction Menadione assay. Compounds showed varying degrees of effectiveness, with some achieving MIC values as low as 6.25 µg/mL against M. tuberculosis strains, suggesting that modifications in the thiazole structure can enhance bioactivity.

Q & A

Q. What are the optimal synthetic routes for N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:

- Thiazole Ring Formation : Reacting 4-methoxyphenyl-substituted thiourea derivatives with α-haloketones under acidic or basic conditions (e.g., H₂SO₄ or Et₃N) to form the thiazole core .

- Isoxazole Coupling : Using coupling agents like EDCI or DCC to attach the 3-methylisoxazole-5-carboxamide moiety to the thiazole intermediate. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are critical for solubility and reaction efficiency .

- Optimization Tips :

- Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane eluents .

- Use ultrasound-assisted methods to enhance reaction rates and yields (e.g., 20–30% improvement in cyclization steps) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: A multi-technique approach is recommended:

- Purity Analysis :

- High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to quantify impurities (<0.5%) .

- Structural Confirmation :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm) .

- X-ray Crystallography : Resolve bond lengths (e.g., C-N = 1.33 Å, C-C = 1.54 Å) and confirm stereochemistry .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from variations in experimental design. Mitigation strategies include:

- Standardized Assay Conditions :

- Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) to normalize activity comparisons .

- Replicate enzyme inhibition assays (e.g., COX-2 inhibition) under pH 7.4 buffer conditions to minimize variability .

- Meta-Analysis : Cross-reference data from independent studies (e.g., IC₅₀ values against melanoma vs. breast cancer cell lines) to identify structure-activity trends .

Q. How can the compound’s mechanism of action be elucidated using integrated approaches?

Methodological Answer: Combine computational and experimental methods:

- Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) or kinase receptors using AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol .

- In Vitro Profiling :

- Conduct kinetic studies (e.g., fluorescence polarization) to measure binding affinity (Kd) and inhibition constants (Ki) .

- Use siRNA knockdown in cellular models to validate target relevance (e.g., apoptosis assays post-COX-2 silencing) .

- In Vivo Validation : Test efficacy in murine inflammation models (e.g., carrageenan-induced paw edema) with dose-ranging studies (10–50 mg/kg) .

Q. What structural modifications enhance the compound’s therapeutic potential?

Methodological Answer: Focus on structure-activity relationship (SAR) studies:

- Substituent Optimization :

- Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance target affinity .

- Introduce biodegradable linkers (e.g., PEG chains) to improve solubility and reduce off-target effects .

- Synthetic Analogues :

- Compare with derivatives containing thiadiazole or triazole rings to assess bioactivity trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.